molecular formula C11H16ClF3N4O B13671479 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine hydrochloride

2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine hydrochloride

Cat. No.: B13671479
M. Wt: 312.72 g/mol
InChI Key: XTXXBGUWDFPGDH-UHFFFAOYSA-N
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Description

2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C11H16ClF3N4O. It is primarily used in research settings and is known for its unique structure, which includes a morpholine ring and a trifluoromethyl group attached to a pyrimidine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine hydrochloride typically involves multiple steps. One common route includes the reaction of a pyrimidine derivative with a morpholine derivative under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while substitution reactions can produce various substituted pyrimidine or morpholine derivatives .

Scientific Research Applications

2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological pathways and as a tool in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its binding affinity and stability, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the morpholine ring and the trifluoromethyl group in 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine hydrochloride makes it unique.

Properties

Molecular Formula

C11H16ClF3N4O

Molecular Weight

312.72 g/mol

IUPAC Name

2-morpholin-4-yl-2-[2-(trifluoromethyl)pyrimidin-5-yl]ethanamine;hydrochloride

InChI

InChI=1S/C11H15F3N4O.ClH/c12-11(13,14)10-16-6-8(7-17-10)9(5-15)18-1-3-19-4-2-18;/h6-7,9H,1-5,15H2;1H

InChI Key

XTXXBGUWDFPGDH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CN)C2=CN=C(N=C2)C(F)(F)F.Cl

Origin of Product

United States

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